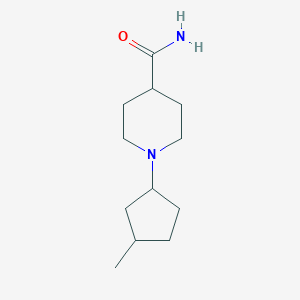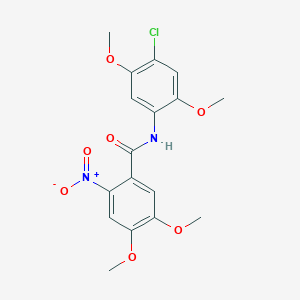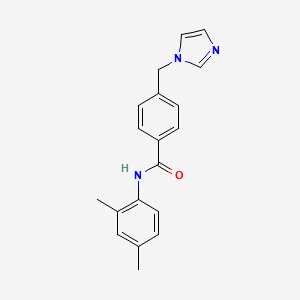
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide, also known as CP47,497, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the 1970s and has since been used extensively in the study of the endocannabinoid system and the effects of cannabinoids on the body.
Mécanisme D'action
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide acts as a potent agonist of the cannabinoid receptor CB1. It binds to the receptor and activates it, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide are similar to those of other cannabinoids. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, among others. It also has psychoactive effects, which are mediated by its action on the CB1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide in lab experiments is its potency as a CB1 agonist. This allows researchers to study the effects of cannabinoids on the body in a controlled and precise manner. However, one limitation is that it may not accurately reflect the effects of natural cannabinoids, which are often more complex and diverse.
Orientations Futures
There are many potential future directions for research involving 3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide. One area of interest is the development of novel synthetic cannabinoids that have improved pharmacological properties and reduced side effects. Another area of interest is the study of the endocannabinoid system in various disease states, such as chronic pain, epilepsy, and cancer. Additionally, there is ongoing research into the potential therapeutic applications of cannabinoids, including the treatment of anxiety, depression, and addiction.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide involves the condensation of 3-chlorobenzoyl chloride with trans-4-hydroxycyclohexanone, followed by reduction with lithium aluminum hydride and subsequent reaction with phenylmagnesium bromide. The resulting product is then purified and isolated.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide is commonly used in scientific research to study the endocannabinoid system and the effects of cannabinoids on the body. It is often used as a reference compound in studies of the pharmacology of synthetic cannabinoids.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-(4-hydroxycyclohexyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c22-17-8-4-7-16(13-17)20(15-5-2-1-3-6-15)14-21(25)23-18-9-11-19(24)12-10-18/h1-8,13,18-20,24H,9-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJXSEUAMBPKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclopropyl-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6055672.png)
![2-{[2-(4-bromo-2-chlorophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6055676.png)
![1-benzyl-N-[1-(3,4-dimethoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B6055684.png)

![2-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6055691.png)


![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6055717.png)
![ethyl 4-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoate](/img/structure/B6055731.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6055734.png)

![1-(2-ethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6055756.png)
![4-benzyl-1-[4-(methylthio)benzyl]piperidine](/img/structure/B6055763.png)